molecular formula C19H23N4O6PS B589927 Benfotiamine-d5 CAS No. 1331669-97-6

Benfotiamine-d5

Katalognummer: B589927
CAS-Nummer: 1331669-97-6
Molekulargewicht: 471.479
InChI-Schlüssel: BTNNPSLJPBRMLZ-CSFUHONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benfotiamine-d5 is a deuterium-labeled analog of benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1). Its molecular formula is C₁₉H₁₈D₅N₄O₆PS, with a molecular weight of 471.48 g/mol and CAS number 1331669-97-6 . This compound replaces five hydrogen atoms with deuterium, enhancing its stability in metabolic studies. It is exclusively used in research settings to trace benfotiamine’s pharmacokinetics, distribution, and degradation pathways . Key properties include:

  • Purity: >98%
  • Storage: Requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .
  • Solubility: Improved via heating to 37°C and sonication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benfotiamine-d5 involves the incorporation of deuterium atoms into the benfotiamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated thiamine with benzoyl chloride in the presence of a base, such as pyridine, to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benfotiamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include thiamine disulfide derivatives, reduced thiamine, and various substituted benfotiamine derivatives .

Wissenschaftliche Forschungsanwendungen

Benfotiamine-d5 has a wide range of scientific research applications, including:

Wirkmechanismus

Benfotiamine-d5 exerts its effects by increasing tissue levels of thiamine diphosphate, which enhances the activity of the enzyme transketolase. This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway that generates NADPH and pentoses. The increased transketolase activity helps to prevent the progression of diabetic complications and provides neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Benfotiamine-d5 is compared below with structurally analogous deuterated compounds and functionally related thiamine derivatives.

Structural Analogs: Deuterated Compounds

Table 1: Structural and Functional Comparison of Deuterated Compounds

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Atoms Research Use Key Differences
This compound C₁₉H₁₈D₅N₄O₆PS 471.48 5 Metabolic tracer studies for benfotiamine Targets thiamine pathways
Bendamustine Bis-mercapturic Acid-d6 C₂₆H₃₁D₆N₅O₈S₂ 617.77 6 Cancer therapy metabolite tracking Alkylating agent; oncology-focused
Norfluoxetine-d5 HCl C₁₇H₁₃D₅ClF₃NO 365.85 5 Antidepressant pharmacokinetic studies SSRI mechanism; neuropharmacology
Pefloxacin-d5 C₁₇H₁₅D₅FN₃O₃ 357.41 5 Antibiotic metabolism analysis Fluoroquinolone class; antimicrobial

Key Findings :

  • Deuterium Impact : Deuterium substitution in this compound reduces metabolic clearance, enabling precise tracking of benfotiamine’s tissue distribution and enzymatic processing . In contrast, Bendamustine-d6’s higher deuterium count (6 atoms) enhances its utility in quantifying cytotoxic metabolites .
  • Application Specificity: Unlike Norfluoxetine-d5 (used in neuropharmacology) or Pefloxacin-d5 (antibiotic research), this compound focuses on vitamin B1 pathways, particularly in diabetic complications .

Functional Analogs: Thiamine Derivatives

Table 2: Pharmacokinetic and Bioavailability Comparison

Compound Bioavailability Half-Life (h) Lipid Solubility Clinical/Research Use
This compound N/A (tracer) N/A High Metabolic studies, isotopic labeling
Benfotiamine 3.6–5.3× Thiamine ~2–4 High Diabetic neuropathy, oxidative stress models
Thiamine Hydrochloride 1× (reference) 0.5–1.5 Low Thiamine deficiency treatment

Key Findings :

  • Bioavailability: Benfotiamine (non-deuterated) exhibits 3.6–5.3-fold higher bioavailability than thiamine HCl due to its lipid solubility, which bypasses intestinal saturation . This compound leverages this property for stable isotope tracing .
  • Metabolic Stability: Deuteration in this compound extends its detection window in mass spectrometry, unlike non-deuterated benfotiamine, which rapidly phosphorylates into active metabolites .

Research Implications and Limitations

  • Advantages of this compound : Superior stability for long-term pharmacokinetic studies, especially in diabetic models where thiamine metabolism is dysregulated .
  • Limitations: Limited commercial availability and stringent storage requirements restrict its use to specialized labs .
  • Comparative Gaps: Few studies directly compare deuterated vs. non-deuterated benfotiamine, necessitating further research on isotopic effects in vivo .

Biologische Aktivität

Benfotiamine-d5 is a synthetic derivative of thiamine (vitamin B1), designed to enhance bioavailability and therapeutic efficacy. Its biological activity has been explored in various contexts, particularly concerning its neuroprotective, anti-inflammatory, and antioxidant properties. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-stimulated BV-2 microglia, benfotiamine significantly reduced the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Concurrently, it increased levels of the anti-inflammatory cytokine interleukin-10 (IL-10) . This modulation occurs via the inhibition of key signaling pathways including ERK1/2, JNK, and Akt/PKB, ultimately preventing the translocation of NF-κB to the nucleus .
  • Antioxidant Properties : this compound enhances antioxidant defenses by reducing oxidative stress markers. A study demonstrated that supplementation with benfotiamine led to decreased levels of thiobarbituric acid reactive substances (TBARS) and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in muscle tissue . These findings suggest that benfotiamine may protect against exercise-induced oxidative damage.
  • Neuroprotective Effects : The compound has shown promise in neurodegenerative conditions. It appears to protect neuronal cells by inhibiting pathways associated with neuroinflammation and oxidative stress. For instance, benfotiamine treatment has been linked to improved cognitive function in animal models of Alzheimer's disease .

Clinical Applications

This compound is primarily investigated for its role in managing diabetic complications and neurodegenerative diseases.

Diabetic Polyneuropathy

A recent case study highlighted the positive effects of benfotiamine combined with methylcobalamin in patients with diabetic polyneuropathy (DPN). Three patients showed significant symptom relief after a regimen that included 300 mg of benfotiamine daily. Notably, all patients reported complete relief from symptoms such as pain and numbness after three weeks of treatment .

PatientAgeInitial SymptomsTreatment DurationOutcome
168Chronic numbness17 weeksComplete relief
265Shooting pains12 weeksComplete relief
352Burning pain6 weeksComplete relief

Neurodegenerative Diseases

This compound's potential in treating neurodegenerative diseases is underscored by its ability to mitigate inflammation and oxidative stress. In rodent models, it has been observed to improve cognitive deficits associated with Alzheimer’s disease .

Summary of Findings

The biological activity of this compound encompasses a range of beneficial effects:

  • Inhibition of inflammatory pathways : Reduces pro-inflammatory cytokines while enhancing anti-inflammatory responses.
  • Antioxidant enhancement : Protects against oxidative damage through increased antioxidant enzyme activity.
  • Neuroprotection : Shows potential in improving cognitive function and protecting against neurodegenerative processes.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing and characterizing Benfotiamine-d5 in a reproducible manner?

  • Methodological Answer : Synthesis of this compound typically involves deuteration at specific positions (e.g., methyl or aromatic groups) using established isotopic labeling techniques. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and mass spectrometry (MS) to verify isotopic purity (>99% deuterium incorporation). For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, and catalyst), purification steps, and analytical validation parameters (e.g., NMR chemical shifts, MS fragmentation patterns) . Novel compounds require full spectral data in the main manuscript or supplementary materials, while known compounds should reference prior synthesis methods .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and how should validation be conducted?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated analogs. Method validation should include:

  • Calibration curves : Linear range covering expected physiological concentrations (e.g., 1–1000 ng/mL).
  • Recovery and precision : Intra- and inter-day variability (<15% CV).
  • Matrix effects : Assess ion suppression/enhancement using post-column infusion .
    Data should be reported with statistical parameters (e.g., R², LOD/LOQ) and include raw chromatograms in supplementary materials .

Q. How can researchers ensure the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should test:

  • Thermal stability : Incubate samples at 4°C, 25°C, and 37°C for 24–72 hours.
  • Photodegradation : Expose to UV/visible light.
  • Long-term storage : Analyze aliquots at −80°C over 6–12 months.
    Use LC-MS/MS to quantify degradation products (e.g., non-deuterated analogs) and report percentage recovery relative to fresh samples. Contradictory stability data across studies may arise from differences in buffer composition or storage containers (e.g., glass vs. plastic) .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies using this compound to account for isotopic effects on metabolic pathways?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates, particularly in enzymes like thiamine pyrophosphokinase. Experimental design should:

  • Compare deuterated vs. non-deuterated analogs : Use parallel groups to assess differences in AUC, Cmax, and half-life.
  • Control for matrix effects : Use matched biological fluids (e.g., plasma vs. cerebrospinal fluid).
  • Validate assumptions : Include in vitro enzyme assays to quantify KIE magnitude .
    Conflicting PK data may require re-evaluating deuteration positions or adjusting dosing regimens .

Q. What strategies resolve contradictions in reported efficacy data for this compound in neurodegenerative disease models?

  • Methodological Answer : Discrepancies often stem from:

  • Model variability : Differences in animal strains (e.g., transgenic vs. wild-type mice) or cell lines.
  • Dosage regimes : Suboptimal dosing frequencies or routes (e.g., oral vs. intraperitoneal).
  • Endpoint selection : Inconsistent biomarkers (e.g., oxidative stress markers vs. behavioral outcomes).
    Researchers should conduct systematic reviews to identify confounding variables and design multi-arm studies testing hypotheses across models . Meta-analyses using standardized effect sizes (e.g., Cohen’s d) can quantify heterogeneity .

Q. How can this compound be integrated into isotope tracing studies to map thiamine-dependent metabolic networks?

  • Methodological Answer : Stable isotope-resolved metabolomics (SIRM) requires:

  • Tracer design : Use [¹³C]- or [²H]-labeled this compound to track incorporation into TPP-dependent enzymes (e.g., transketolase).
  • Sampling protocols : Collect time-course samples (e.g., 0–24 hours) to capture dynamic flux.
  • Data integration : Pair LC-MS/MS data with computational models (e.g., flux balance analysis) .
    Methodological transparency is critical; raw metabolomic datasets and code for pathway mapping should be shared via repositories like MetaboLights .

Q. Data Management and Reproducibility

Q. What are the best practices for documenting and sharing this compound research data to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include synthesis protocols, instrument settings, and statistical scripts.
  • Data repositories : Use domain-specific platforms (e.g., ChEMBL for chemical data, PRIDE for proteomics).
  • Supplementary materials : Provide annotated spectra, raw chromatograms, and calibration curves .
    Reference management tools (e.g., Zotero) ensure consistent citation of prior studies .

Q. Conflict Resolution and Peer Review

Q. How should researchers address peer reviewer concerns about incomplete mechanistic data in this compound studies?

  • Methodological Answer : Proactively address limitations by:

  • Pre-registering hypotheses : Use platforms like Open Science Framework to outline expected mechanisms.
  • Including negative controls : Demonstrate specificity of observed effects (e.g., siRNA knockdown of target enzymes).
  • Collaborative validation : Share samples with independent labs for cross-validation .
    Rebuttals should cite prior work resolving similar issues (e.g., isotopic interference in kinase assays) .

Q. Tables

Table 1 : Common Analytical Techniques for this compound Characterization

Parameter Method Validation Criteria References
Deuteration Sites¹H/²H NMRPeak absence in ¹H NMR; isotopic shift
Isotopic PurityHigh-resolution MS>99% deuterium incorporation
Quantification in PlasmaLC-MS/MSLOD ≤ 0.5 ng/mL; CV <15%

Table 2 : Strategies to Address Common Experimental Challenges

Challenge Solution Key References
Isotopic interference in assaysUse non-deuterated controls; optimize MS parameters
Low metabolic flux detectionIncrease tracer concentration; extend sampling time

Eigenschaften

CAS-Nummer

1331669-97-6

Molekularformel

C19H23N4O6PS

Molekulargewicht

471.479

IUPAC-Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D

InChI-Schlüssel

BTNNPSLJPBRMLZ-CSFUHONJSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Synonyme

(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester;  Benzoylthiamine-d5 Monophosphate;  Berdi-d5;  Betivina-d5;  Bietamine-d5;  Biotamin-d5;  Milgamma-d5;  Nitanevril-d5;  S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.